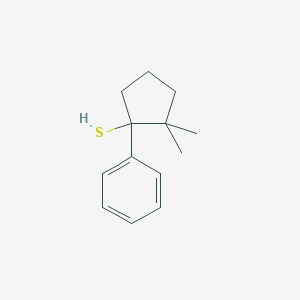
2,2-Dimethyl-1-phenylcyclopentane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-phenylcyclopentane-1-thiol is an organic compound with the molecular formula C13H18S It is characterized by a cyclopentane ring substituted with a phenyl group and two methyl groups at the 2-position, and a thiol group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylcyclopentane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1-phenylcyclopentanone with hydrogen sulfide in the presence of a catalyst to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: 2,2-Dimethyl-1-phenylcyclopentane.
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-phenylcyclopentane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-phenylcyclopentane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
2,2-Dimethyl-1-phenylcyclopentane: Lacks the thiol group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-1-phenylpropan-1-one: Contains a ketone group instead of a thiol, leading to different reactivity and applications.
Uniqueness: 2,2-Dimethyl-1-phenylcyclopentane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
54007-80-6 |
|---|---|
Fórmula molecular |
C13H18S |
Peso molecular |
206.35 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C13H18S/c1-12(2)9-6-10-13(12,14)11-7-4-3-5-8-11/h3-5,7-8,14H,6,9-10H2,1-2H3 |
Clave InChI |
FDPSRKJMXZHJBF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1(C2=CC=CC=C2)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















